molecular formula C21H21ClF2N4O3 B5058298 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine CAS No. 5761-53-5

1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B5058298
CAS RN: 5761-53-5
M. Wt: 450.9 g/mol
InChI Key: WCSNZSNLSWNPPE-UHFFFAOYSA-N
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine can induce cell cycle arrest and apoptosis in cancer cells. It may also modulate the activity of neurotransmitters such as dopamine and serotonin in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine in lab experiments is its potential to inhibit the growth of cancer cells and modulate neurotransmitter activity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine. One area of focus could be on elucidating its mechanism of action, which could help optimize its use in research. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders beyond Alzheimer's and Parkinson's disease. Further research could also investigate its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-nitro-3-(1-pyrrolidinyl)aniline in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O3/c22-16-13-18(24)17(23)12-15(16)21(29)27-9-7-25(8-10-27)14-3-4-19(28(30)31)20(11-14)26-5-1-2-6-26/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNZSNLSWNPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386613
Record name (2-chloro-4,5-difluorophenyl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4,5-difluorophenyl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone

CAS RN

5761-53-5
Record name (2-chloro-4,5-difluorophenyl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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